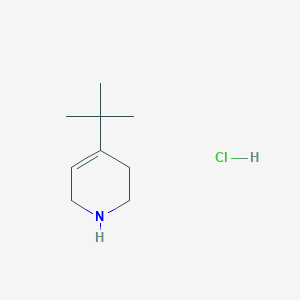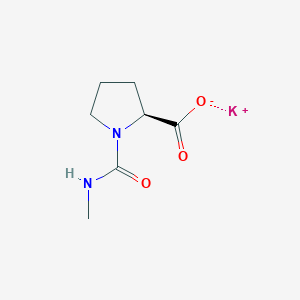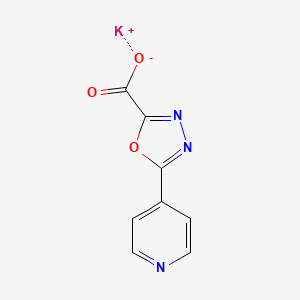
3-(Cyclohexanesulfonyl)azetidine
Vue d'ensemble
Description
3-(Cyclohexanesulfonyl)azetidine is a chemical compound with the molecular formula C9H17NO2S . It is not intended for human or veterinary use and is used only for research purposes.
Synthesis Analysis
The synthesis of azetidines, including 3-(Cyclohexanesulfonyl)azetidine, can be achieved through intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
The molecular structure of 3-(Cyclohexanesulfonyl)azetidine is characterized by a four-membered ring, which is highly strained . This strain is a key factor in its reactivity .Chemical Reactions Analysis
Azetidines, including 3-(Cyclohexanesulfonyl)azetidine, are known for their unique reactivity, which is driven by the considerable ring strain . They are excellent candidates for ring-opening and expansion reactions .Applications De Recherche Scientifique
Scalable Synthesis and Safety Studies
A study detailed the scalable synthesis of 3-(Bromoethynyl)azetidine, highlighting a four-step, telescoped sequence for its production. This research also included a detailed safety study to determine potential explosive properties, demonstrating how chemical process development and safety investigations are crucial for handling energetic building blocks in drug synthesis (Kohler et al., 2018).
Microwave-assisted Synthesis
Another application involves the microwave-assisted synthesis of azetidines in aqueous media, showcasing an efficient and accelerated method for producing simple azetidines with high purity and good yields. This technique emphasizes the role of green chemistry and innovative heating methods in synthesizing heterocyclic compounds (Burkett et al., 2009).
Versatile Building Blocks for Medicinal Chemistry
Protected 3-haloazetidines were prepared on a gram-scale for use as versatile building blocks in medicinal chemistry, highlighting azetidines' importance in natural products and pharmaceutical compounds. This research underscores the role of azetidines in diversifying synthetic strategies for drug development (Ji et al., 2018).
Drug Discovery Building Blocks
The synthesis of "stretched" analogues of piperidine, piperazine, and morpholine using azetidine-based isosteres demonstrates the utility of azetidines as advanced building blocks for drug discovery. This research illustrates how modifying the molecular size and flexibility of heterocycles can impact lead optimization programs (Feskov et al., 2019).
Synthetic Strategies and Chemical Reactivity
A review on the synthetic facets of azetidines describes recent developments in synthetic strategies towards functionalized azetidines and their versatility as heterocyclic synthons. This encompasses their applications in catalytic processes and as strained compounds for ring-opening and expansion reactions, highlighting their broad utility in chemistry (Mehra et al., 2017).
Propriétés
IUPAC Name |
3-cyclohexylsulfonylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGLQQZWSJTYFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexanesulfonyl)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate](/img/structure/B1404810.png)




![potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate](/img/structure/B1404817.png)



![[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B1404824.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1404825.png)

